molecular formula C14H14ClN5O B1473380 {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-40-5

{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No.: B1473380
CAS No.: 1426290-40-5
M. Wt: 303.75 g/mol
InChI Key: FREMTIGBHYYHSC-UHFFFAOYSA-N
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Description

{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound with a complex structure that includes a phenoxyphenyl group, a tetrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically involves multiple steps. One common approach is to start with the synthesis of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The phenoxyphenyl group is then introduced through a substitution reaction, followed by the addition of the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The phenoxyphenyl group and the tetrazole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
  • {[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
  • {[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Uniqueness

What sets {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride apart from similar compounds is its specific combination of functional groups The phenoxyphenyl group provides unique electronic properties, while the tetrazole ring offers stability and reactivity

Properties

IUPAC Name

[1-(4-phenoxyphenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O.ClH/c15-10-14-16-17-18-19(14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12;/h1-9H,10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREMTIGBHYYHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NN=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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